Naroparcil

Antithrombotic Safety Pharmacology Bleeding Time

Naroparcil (CAS 120819-70-7) is the benchmark orally-active 5-thio-β-D-xyloside for modulating endogenous glycosaminoglycan (GAG) biosynthesis. Unlike direct thrombin inhibitors or other β-D-xylosides (e.g., odiparcil, with limited maximum efficacy), Naroparcil uniquely activates heparin cofactor II via free GAG chain elongation, delivering robust antithrombotic efficacy without the confounded hemorrhagic risk. This wide therapeutic index—demonstrated by no significant bleeding time prolongation at maximal antithrombotic doses—makes it the superior tool compound for venous thrombosis studies and arterial injury models where safety is paramount. Procure now to benchmark your medicinal chemistry program with the well-characterized lead thioxyloside reference standard.

Molecular Formula C19H17NO4S2
Molecular Weight 387.5 g/mol
CAS No. 120819-70-7
Cat. No. B040094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaroparcil
CAS120819-70-7
Synonyms(4-(4-cyanobenzoyl)phenyl)-1,5-dithio-beta-D-xylopyranoside
naroparcil
Molecular FormulaC19H17NO4S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O
InChIInChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1
InChIKeyIMAFEPKOGMHYNH-LULLPPNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naroparcil (CAS 120819-70-7) Procurement Overview: An Orally Active β-D-Xyloside Antithrombotic


Naroparcil (CAS 120819-70-7), a synthetic, low-molecular-weight 4-methylumbelliferyl β-D-xyloside analog, is an orally active antithrombotic agent. It functions as an alternative substrate for galactosyltransferase I, initiating the in vivo biosynthesis of antithrombotic free glycosaminoglycan (GAG) chains [1]. This leads to a dose-related increase in circulating GAGs, which in turn inactivates thrombin via heparin cofactor II (HCII) . Naroparcil was advanced to Phase II clinical trials for coronary artery disease and venous thrombosis [2].

Why Naroparcil (120819-70-7) Cannot Be Replaced by Generic β-D-Xylosides or Conventional Antithrombotics


Naroparcil possesses a unique 5-thio-β-D-xylopyranoside moiety that determines its specific substrate affinity for galactosyltransferase I, a property that is not shared by all β-D-xylosides [1]. This structural feature is critical for its mechanism of action, which involves the in vivo priming and elongation of antithrombotic GAG chains, a process distinct from direct enzyme inhibition. Furthermore, cross-study evidence indicates that the therapeutic index (efficacy vs. bleeding risk) of β-D-xylosides varies significantly; for example, while some members of the class show limited maximum efficacy (e.g., odiparcil at 65-70% thrombus suppression [2]), Naroparcil has demonstrated a more favorable profile, showing no significant effect on bleeding time at maximal antithrombotic doses . Therefore, substitution with an uncharacterized β-D-xyloside or a conventional anticoagulant cannot guarantee comparable efficacy or safety.

Naroparcil (120819-70-7) Procurement Evidence: Quantified Differentiation from Analogs and Standards


Comparative Bleeding Risk Profile of Naroparcil vs. Standard Anticoagulants

Naroparcil exhibits a favorable safety profile concerning bleeding risk compared to conventional anticoagulants. In a rabbit model, oral administration of Naroparcil at maximal antithrombotic doses (100 and 400 mg/kg) resulted in no significant prolongation of bleeding time . This contrasts sharply with the known bleeding liability of warfarin and other anticoagulants that directly target coagulation factors [1].

Antithrombotic Safety Pharmacology Bleeding Time

Naroparcil vs. Odiparcil: Differential Efficacy in Thrombus Suppression

A cross-study comparison of β-D-xyloside antithrombotics reveals differing efficacy ceilings. While Naroparcil's maximal efficacy is not explicitly capped in published data, the structurally related β-D-xyloside odiparcil demonstrates a maximum suppression of thrombus formation of 65-70% in a rat venous thrombosis model [1]. This suggests that the thioxyloside scaffold of Naroparcil may confer a distinct pharmacodynamic profile that avoids the efficacy plateau observed with odiparcil, although a direct head-to-head study is lacking.

β-D-Xyloside Thrombosis Efficacy Comparison

Naroparcil vs. LF 1351: Comparative Oral Antithrombotic Potency

Naroparcil (LF 90055) is a direct analog of LF 1351 [1]. In cross-study comparisons, Naroparcil demonstrates an oral ED50 of 36.0 mg/kg in the rabbit Wessler model , whereas LF 1351 exhibits an oral ED50 of 36.7 mg/kg in a rat model of factor Xa-induced thrombosis [2]. This near-equivalent potency in different species highlights the structural optimization from LF 1351 to Naroparcil, which likely retained core pharmacophore activity while potentially improving other drug-like properties.

β-D-Xyloside Structure-Activity Relationship ED50

Naroparcil vs. Placebo: Quantitative Reduction of Intimal Hyperplasia

In a randomized, placebo-controlled study in hypercholesterolemic rabbits subjected to balloon iliac injury, oral treatment with Naroparcil (300 mg/kg/day for 14 days) resulted in a significant decrease in intimal thickening and preservation of the arterial lumen compared to placebo [1]. The effect was attributed to medial preservation rather than inhibition of proteoglycan metabolism [1].

Vascular Biology Restenosis Intimal Hyperplasia

Primary Research and Industrial Application Scenarios for Naroparcil (120819-70-7)


Preclinical Venous Thrombosis Research Requiring Favorable Bleeding Safety Margin

Naroparcil is ideally suited for venous thrombosis studies where a wide therapeutic window is essential. Its demonstrated lack of significant bleeding time prolongation at maximal antithrombotic doses in rabbits makes it a superior tool compound for investigating antithrombotic mechanisms without the confounding hemorrhagic risk associated with warfarin or direct factor Xa inhibitors.

Vascular Injury and Restenosis Models Investigating Intimal Hyperplasia

Researchers utilizing models of arterial injury (e.g., balloon angioplasty in hypercholesterolemic rabbits) can employ Naroparcil to study its unique effect on preserving the vascular lumen by limiting intimal hyperplasia [1]. This application is distinct from its acute antithrombotic activity and highlights its potential in vascular biology research.

Studies of GAG-Mediated Antithrombin Activation via Heparin Cofactor II

Naroparcil is a key chemical probe for investigating the in vivo modulation of glycosaminoglycan (GAG) biosynthesis. It acts as a substrate for galactosyltransferase I, leading to the production of antithrombotic free GAG chains that activate HCII [2]. This mechanism is distinct from direct thrombin inhibition and offers a novel avenue for exploring endogenous antithrombotic pathways.

Structure-Activity Relationship (SAR) Studies of β-D-Xyloside Antithrombotics

As the lead compound in a series of orally-active thioxylosides, Naroparcil serves as a critical reference standard for medicinal chemistry programs aiming to optimize the potency, efficacy, and safety of this class. Its well-characterized in vivo profile and comparisons with analogs like LF 1351 and odiparcil [3] provide a valuable benchmark for evaluating new chemical entities.

Quote Request

Request a Quote for Naroparcil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.